Chemical Structure and Properties of 3-(2,6-Dimethylmorpholino)-4-methylaniline
Chemical Structure and Properties of 3-(2,6-Dimethylmorpholino)-4-methylaniline
This guide details the chemical structure, synthesis, and medicinal chemistry properties of 3-(2,6-Dimethylmorpholino)-4-methylaniline (CAS 1247775-98-9). This compound serves as a critical "privileged scaffold" in the design of tyrosine kinase inhibitors, specifically for targets such as EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase).
[1]
Compound Identity & Significance
In the context of drug discovery, 3-(2,6-Dimethylmorpholino)-4-methylaniline is a high-value building block. It combines a nucleophilic aniline handle (for coupling to kinase-binding cores like quinazolines or pyrimidines) with a solubilizing, metabolically stable morpholine tail.
Core Identity Data
| Property | Detail |
| IUPAC Name | 4-Methyl-3-(2,6-dimethylmorpholin-4-yl)aniline |
| CAS Number | 1247775-98-9 |
| Molecular Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.31 g/mol |
| SMILES | Cc1ccc(N)cc1N2CC(C)OCC2C |
| Key Functional Groups | Primary Aniline (Nucleophile), N-Aryl-2,6-Dimethylmorpholine (Solubilizer) |
Physicochemical Properties
Understanding the physicochemical profile is essential for predicting the compound's behavior in synthesis and biological assays.
Calculated & Observed Properties
| Property | Value (Approx.) | Significance in Drug Design |
| LogP (Lipophilicity) | 1.8 – 2.2 | Optimal range for oral bioavailability (Lipinski's Rule of 5 compliant). |
| pKa (Aniline -NH₂) | ~4.5 | Weakly basic; remains largely unionized at physiological pH, aiding membrane permeability. |
| pKa (Morpholine N) | < 1.0 | The nitrogen is conjugated to the phenyl ring, drastically reducing basicity compared to aliphatic morpholine (pKa ~8.3). |
| Topological Polar Surface Area (TPSA) | ~45 Ų | Indicates good potential for blood-brain barrier (BBB) penetration if required. |
| Solubility | Low in water (neutral); High in DMSO, MeOH | Requires acid salt formation (e.g., HCl) for aqueous formulation. |
Medicinal Chemistry Rationale: The "Why"
Why choose this specific intermediate over a standard morpholine? The addition of methyl groups at the 2 and 6 positions of the morpholine ring is a deliberate medicinal chemistry strategy known as Metabolic Blocking .
Mechanism of Action: Metabolic Stability
Unsubstituted morpholine rings are susceptible to oxidative metabolism (N-dealkylation or oxidation at the
-
Steric Shielding: The 2,6-dimethyl groups sterically hinder the approach of CYP450 enzymes to the oxygen-adjacent carbons.
-
Conformational Lock: The methyl groups lock the morpholine ring into a stable chair conformation, reducing the entropic penalty upon binding to the target protein.
[2]
Synthesis Protocol
The synthesis of 3-(2,6-Dimethylmorpholino)-4-methylaniline follows a classic Nucleophilic Aromatic Substitution (S_NAr) followed by Nitro Reduction . This protocol is designed to be robust and scalable.
Reaction Scheme
-
Precursor: 3-Fluoro-4-methylnitrobenzene (Fluorine is the preferred leaving group over Chlorine due to higher electronegativity increasing the rate of S_NAr in activated rings).
-
Reagent: 2,6-Dimethylmorpholine (cis/trans mixture or pure isomer depending on target stereochemistry).
-
Conditions: Base (K₂CO₃), Polar Aprotic Solvent (DMSO or DMF), Heat.
Step-by-Step Methodology
Step 1: S_NAr Coupling
-
Reagents: 3-Fluoro-4-methylnitrobenzene (1.0 eq), 2,6-Dimethylmorpholine (1.2 eq), Potassium Carbonate (2.0 eq).
-
Solvent: DMF (Dimethylformamide).
-
Procedure:
-
Dissolve 3-Fluoro-4-methylnitrobenzene in DMF.
-
Add K₂CO₃ and 2,6-Dimethylmorpholine.
-
Heat the mixture to 100°C for 4–6 hours. Monitor by TLC/LC-MS for disappearance of the fluoride starting material.
-
Workup: Pour into ice water. The nitro-intermediate usually precipitates as a yellow solid. Filter and wash with water.
-
Step 2: Nitro Reduction[1]
-
Reagents: Nitro-intermediate (from Step 1), Iron powder (Fe), Ammonium Chloride (NH₄Cl).
-
Solvent: Ethanol/Water (4:1 ratio).
-
Procedure:
-
Suspend the nitro compound in EtOH/H₂O.
-
Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq).
-
Reflux at 80°C for 2–3 hours. The yellow color should fade to a pale brown/colorless solution.
-
Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane/Ethyl Acetate).
-
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signals must be verified.
-
¹H NMR (DMSO-d₆, 400 MHz):
- 6.5–7.0 ppm: 3H, aromatic protons (characteristic 1,2,4-substitution pattern).
- 4.8 ppm: 2H, broad singlet, -NH₂ (aniline amine).
- 3.6–3.8 ppm: Multiplets corresponding to morpholine ether protons (-OCH-).
- 2.3–2.5 ppm: Multiplets for morpholine N-methylene protons.
- 2.1 ppm: 3H, singlet, Ar-CH₃ (methyl on benzene ring).
- 1.1 ppm: 6H, doublet, Morpholine-CH₃ groups.
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ peak at 221.3 m/z .
-
Safety & Handling
As with all aniline derivatives, strict safety protocols are required.
-
Hazard Class: Acute Toxicity (Oral/Dermal), Skin Irritant.[2]
-
GHS Signal: Warning.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Anilenes can be absorbed through the skin and may cause methemoglobinemia.
References
-
PubChem Compound Summary. (2025). 4-Fluoro-3-(morpholin-4-yl)aniline (Related Structure Analysis). National Center for Biotechnology Information. Link
-
LGC Standards. (n.d.). 3-(2,6-dimethylmorpholino)-4-methylaniline Product Page.[3][4]Link
-
Santa Cruz Biotechnology. (n.d.). 3-(2,6-dimethylmorpholino)-4-methylaniline Datasheet.[3][5]Link
-
Organic Syntheses. (2014). General Methods for Nucleophilic Aromatic Substitution. Org.[1][6][7] Synth. Link
Sources
- 1. CN102952021B - Synthesis method of 3,4-dimethylaniline - Google Patents [patents.google.com]
- 2. 4-Fluoro-3-(morpholin-4-yl)aniline | C10H13FN2O | CID 39239626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(2,6-dimethylmorpholino)-4-methylaniline [lgcstandards.com]
- 4. 3-(2,6-dimethylmorpholino)-4-methylaniline - Scintila [scintila.cz]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
